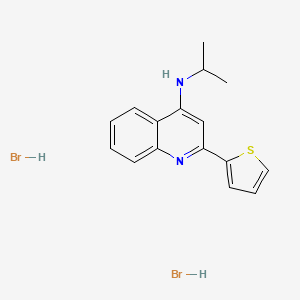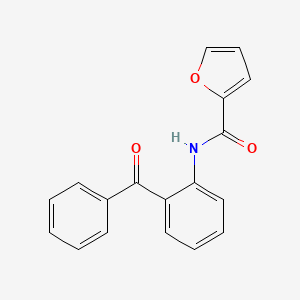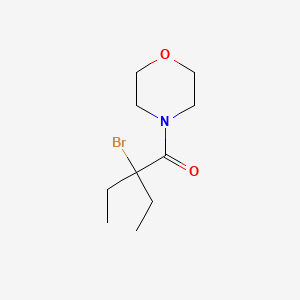![molecular formula C8H12O2S B11947239 9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione CAS No. 6522-52-7](/img/structure/B11947239.png)
9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-THIABICYCLO[421]NON-7-ENE 9,9-DIOXIDE is a bicyclic compound with the molecular formula C8H12O2S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE typically involves the oxidation of 9-thiabicyclo[4.2.1]non-7-ene. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative.
Industrial Production Methods
While specific industrial production methods for 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiabicyclo compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiabicyclo compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE involves its interaction with various molecular targets. The sulfur atom in the bicyclic structure plays a crucial role in its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Thiabicyclo[4.2.1]non-7-ene: The parent compound without the dioxide functionality.
Sulfone derivatives: Compounds with similar sulfur-containing bicyclic structures but different oxidation states.
Uniqueness
9-THIABICYCLO[4.2.1]NON-7-ENE 9,9-DIOXIDE is unique due to its specific oxidation state and the presence of the dioxide functionality. This gives it distinct chemical properties and reactivity compared to its parent compound and other similar structures.
Propriétés
Numéro CAS |
6522-52-7 |
|---|---|
Formule moléculaire |
C8H12O2S |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
9λ6-thiabicyclo[4.2.1]non-7-ene 9,9-dioxide |
InChI |
InChI=1S/C8H12O2S/c9-11(10)7-3-1-2-4-8(11)6-5-7/h5-8H,1-4H2 |
Clé InChI |
SJPUYWOQRBAJKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C=CC(C1)S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)






![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)





